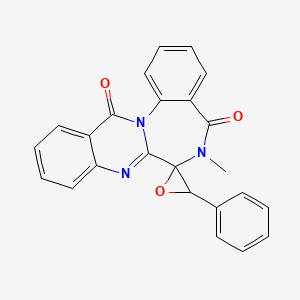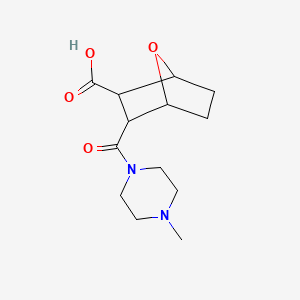
LB-100
描述
LB-100 is an experimental cancer therapeutic compound known for its cytotoxic activity against cancer cells in culture and antitumor activity in animals . It is a small molecule inhibitor of protein phosphatase 2A (PPP2CA) and protein phosphatase 5 (PPP5C), which are enzymes involved in multiple cellular functions . This compound has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment .
科学研究应用
LB-100 has a wide range of scientific research applications, including:
Chemistry: this compound is used in studies related to protein phosphatase inhibition and its effects on cellular processes.
Biology: The compound is studied for its role in regulating cell growth and metabolic homeostasis.
Industry: The compound’s unique properties make it a valuable tool in drug development and cancer research
作用机制
Target of Action
LB-100, also known as 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cell growth and metabolic homeostasis .
Mode of Action
This compound acts as a catalytic inhibitor of both PP2A and PPP5C . It coordinates with the active-site catalytic metals in PPP5C . This interaction inhibits the removal of phosphate groups from proteins essential for cell cycle progression .
Biochemical Pathways
The inhibition of PP2A and PPP5C by this compound affects multiple biochemical pathways. It triggers hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This hyper-activation becomes lethal when combined with an inhibitor of the WEE1 kinase .
Pharmacokinetics
This compound is administered intravenously daily for 3 days in 21-day cycles . It is characterized by a low clearance, low volume of distribution, and a short half-life . Plasma concentrations of this compound were similar on day 1 and 3 .
Result of Action
This compound has demonstrated cytotoxic activity against cancer cells in culture and antitumor activity in animals . It has been shown to force cancer cells to give up their cancer-causing properties . Specifically, colon cancer cells that developed resistance to this compound had lost many of the features that make the cells cancerous in the first place and were unable to form tumors in experimental animal models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to increase the responsiveness of diverse cancers to immunotherapy . This compound promotes the production of neoantigens and cytokines, boosts T-cell proliferation, and disrupts the DNA repair mechanisms of cancer cells, potentially improving treatment outcomes .
准备方法
The synthetic route for LB-100 involves the preparation of 3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid . The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to ensure high purity and yield, following Good Manufacturing Practice (GMP) standards .
化学反应分析
LB-100 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
相似化合物的比较
LB-100 is unique compared to other similar compounds due to its dual inhibition of protein phosphatase 2A and protein phosphatase 5 . Similar compounds include:
Fostriecin: Another inhibitor of protein phosphatase 2A, but with different chemical properties and effects.
Okadaic Acid: A potent inhibitor of protein phosphatases, but with higher toxicity.
属性
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMLSGOTNKJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


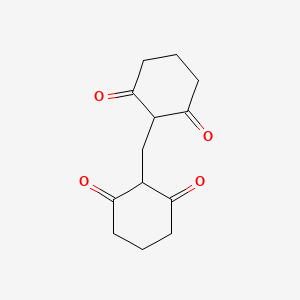
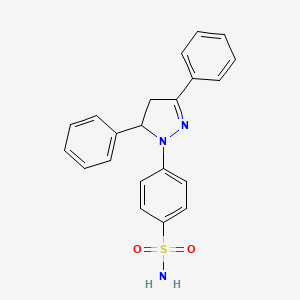
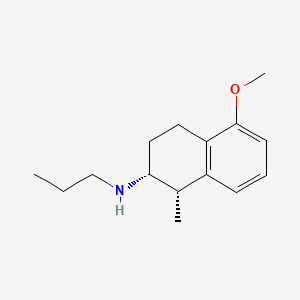
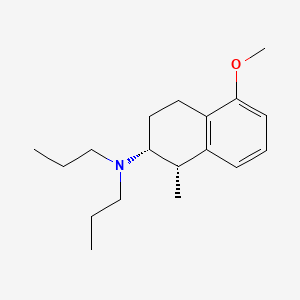
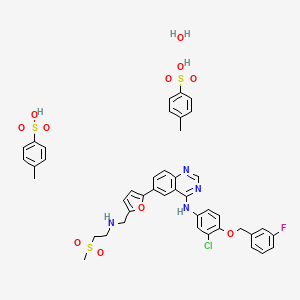
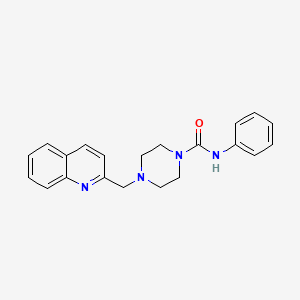
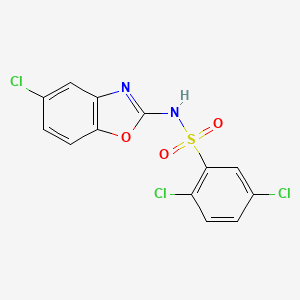
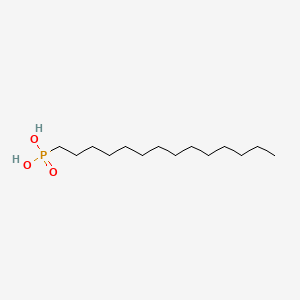
![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
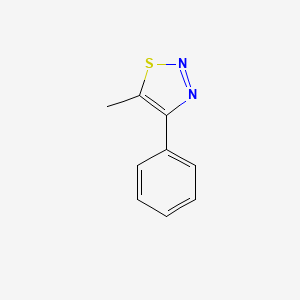
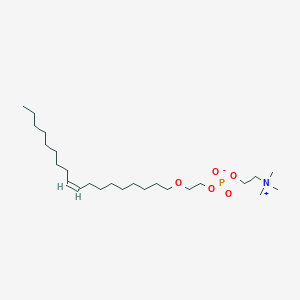
![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
